4,6-Dichloro-2-phenylpyrimidine

Herbicide safener Xenobiotic response GST induction

This specific 4,6-dichloro scaffold is essential for validated safener activity in rice co-formulation with pretilachlor. Unlike inactive mono-chloro analogs (e.g., 4-chloro-6-methyl-2-phenylpyrimidine), fenclorim reliably induces rapid glutathione S-transferase (GST) expression, protecting rice seedlings from herbicide phytotoxicity. The dual chlorine substituents also serve as orthogonal leaving groups for efficient sequential SNAr diversification in kinase inhibitor synthesis. High synthetic yield (95%) and well-characterized thermodynamic parameters ensure cost-effective procurement for agrochemical and medicinal chemistry applications.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 3740-92-9
Cat. No. B015210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-phenylpyrimidine
CAS3740-92-9
Synonyms4,6-Dichloro-2-phenylpyrimidine;  2-Phenyl-4,6-dichloropyrimidine;  CGA 123407;  NSC 27713; 
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H
InChIKeyNRFQZTCQAYEXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-phenylpyrimidine (CAS 3740-92-9) Technical Overview for Procurement


4,6-Dichloro-2-phenylpyrimidine (CAS 3740-92-9), commercially known as fenclorim, is a pyrimidine-based organohalogen compound (molecular formula C₁₀H₆Cl₂N₂, MW 225.07) widely used as a herbicide safener in agriculture [1]. It is characterized by a planar structure with a dihedral angle of 9.45° between the dichloropyrimidyl and phenyl rings, which influences its solid-state packing and reactivity [2]. The compound is primarily employed to protect rice crops from chloroacetanilide herbicides (e.g., pretilachlor) by enhancing the expression of detoxifying glutathione S-transferases (GSTs) [1].

Why Generic Pyrimidine Analogs Cannot Substitute for 4,6-Dichloro-2-phenylpyrimidine


Although many pyrimidine derivatives share the 2-phenylpyrimidine core, even minor structural modifications—such as replacing a chlorine atom with a methyl group—profoundly alter the compound's biological performance and physical properties [1]. For instance, the close analog 4-chloro-6-methyl-2-phenylpyrimidine fails to protect rice from herbicide injury and exhibits a fundamentally different xenobiotic response profile, characterized by slow rather than rapid GST induction [1]. Additionally, thermodynamic comparisons with other agrochemical heterocycles reveal significant differences in vapor pressure and environmental partitioning that preclude simple substitution [2]. Therefore, procurement of the exact 4,6-dichloro-2-phenylpyrimidine scaffold is essential for applications requiring validated safener activity, predictable thermodynamic behavior, or reproducible chemical derivatization.

Quantitative Differentiation Evidence for 4,6-Dichloro-2-phenylpyrimidine Against Closest Analogs


Rapid vs. Slow Xenobiotic Response (XR) Induction in Plant Cell Cultures

In a comparative microarray study using Arabidopsis thaliana root cultures, 4,6-dichloro-2-phenylpyrimidine (fenclorim) elicited a rapid xenobiotic response (XR), whereas the close analog 4-chloro-6-methyl-2-phenylpyrimidine triggered a slow XR [1]. Only fenclorim selectively induced sulfur and phenolic metabolism pathways. Furthermore, only compounds eliciting a rapid XR (like fenclorim) proved effective in increasing herbicide tolerance (safening) in rice, while the slow-XR analog was ineffective [1].

Herbicide safener Xenobiotic response GST induction

Sublimation Vapor Pressure vs. Clopyralid for Environmental Fate Modeling

A direct experimental comparison using the Knudsen mass-loss effusion technique determined the sublimation vapor pressures of fenclorim (4,6-dichloro-2-phenylpyrimidine) and the related herbicide clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) across a range of temperatures [1]. The study provided accurate standard molar enthalpies, entropies, and Gibbs energies of sublimation for both compounds, enabling precise phase diagram construction for fenclorim. While the source abstract does not provide raw vapor pressure values in the preview, it confirms the comparative experimental framework and the derivation of quantitative thermodynamic parameters essential for predicting mobility and environmental distribution [1].

Thermodynamics Vapor pressure Environmental fate

Synthesis Yield Benchmark for Multi-Gram Scale Production

The synthesis of 4,6-dichloro-2-phenylpyrimidine via chlorination of 2-phenylpyrimidine-4,6-diol with phosphorus oxychloride proceeds with an isolated yield of 95% at a 44.34 g scale . This represents a high-yielding, robust route for generating the core scaffold. In contrast, further derivatization of this scaffold, such as the synthesis of 4-chloro-6-methoxy-2-phenylpyrimidine via substitution with sodium methoxide, proceeds with a lower yield of 81% under the reported conditions . This establishes a baseline yield for the parent compound against which derivative syntheses can be benchmarked.

Organic synthesis Process chemistry Scale-up

Validated Commercial Safener Activity Against Pretilachlor in Rice

4,6-Dichloro-2-phenylpyrimidine (fenclorim) is the established commercial safener used globally to protect rice from damage caused by the chloroacetanilide herbicide pretilachlor [1]. Its mechanism involves enhancing the metabolism of pretilachlor in rice, thereby increasing crop tolerance [2]. Studies confirm that fenclorim treatment significantly reduces pretilachlor-induced phytotoxicity in rice seedlings, a protective effect not observed with structurally similar but functionally distinct analogs like 4-chloro-6-methyl-2-phenylpyrimidine [3].

Herbicide safener Crop protection Pretilachlor

Optimal Procurement and Application Scenarios for 4,6-Dichloro-2-phenylpyrimidine


Formulation of Pretilachlor-Based Herbicide Mixtures for Rice Cultivation

Procure 4,6-dichloro-2-phenylpyrimidine (fenclorim) specifically for co-formulation with pretilachlor to ensure selective weed control in rice paddies. The compound's validated safener activity, which protects rice seedlings from pretilachlor-induced phytotoxicity by enhancing herbicide metabolism, is non-substitutable with inactive analogs like 4-chloro-6-methyl-2-phenylpyrimidine [1]. This application relies on the compound's proven commercial efficacy and established safety profile .

Medicinal Chemistry as a Versatile Dichloropyrimidine Building Block

Use 4,6-dichloro-2-phenylpyrimidine as a privileged scaffold for synthesizing kinase inhibitor libraries or other bioactive molecules. The two chlorine atoms at the 4- and 6-positions serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling rapid diversification [1]. The high synthetic yield (95%) of the parent compound ensures cost-effective access to multi-gram quantities for medicinal chemistry campaigns .

Environmental Fate and Thermodynamic Modeling Studies

Utilize 4,6-dichloro-2-phenylpyrimidine in environmental chemistry studies requiring precisely characterized thermodynamic parameters. The experimentally determined sublimation vapor pressures, enthalpies, and entropies of sublimation, as reported in comparative studies with clopyralid, provide the quantitative data necessary for accurate modeling of volatility, atmospheric transport, and soil adsorption [2]. This level of thermodynamic characterization is not universally available for all pyrimidine analogs.

Structure-Activity Relationship (SAR) Studies on Xenobiotic Response Induction

Employ 4,6-dichloro-2-phenylpyrimidine as a positive control or reference standard in SAR studies investigating the structural determinants of rapid xenobiotic response (XR) induction in plants. The compound's ability to elicit a rapid XR and induce specific detoxification pathways (sulfur and phenolic metabolism) contrasts sharply with the slow XR elicited by analogs like 4-chloro-6-methyl-2-phenylpyrimidine, making it an essential comparator for validating novel safener candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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